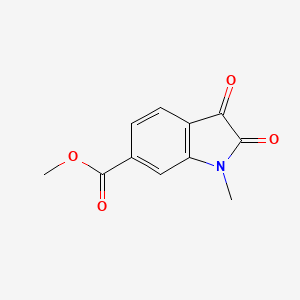![molecular formula C18H15NO4 B15360266 1-[(4-Methoxycarbonylphenyl)methyl]indole-2-carboxylic acid](/img/structure/B15360266.png)
1-[(4-Methoxycarbonylphenyl)methyl]indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methoxycarbonylphenyl)methyl]indole-2-carboxylic acid is a complex organic compound characterized by its indole core and methoxycarbonyl functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxycarbonylphenyl)methyl]indole-2-carboxylic acid typically involves multiple steps, starting with the formation of the indole ring. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The methoxycarbonyl group can be introduced through subsequent esterification reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Methoxycarbonylphenyl)methyl]indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups to produce corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or chromic acid.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution reactions often require strong nucleophiles and suitable solvents.
Major Products Formed:
Oxidation products include indole-2-carboxylic acid derivatives.
Reduction products may include alcohols or other reduced forms of the carbonyl group.
Substitution reactions can yield a variety of functionalized derivatives.
Applications De Recherche Scientifique
1-[(4-Methoxycarbonylphenyl)methyl]indole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism by which 1-[(4-Methoxycarbonylphenyl)methyl]indole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The indole core can bind to receptors or enzymes, modulating their activity. The methoxycarbonyl group may influence the compound's solubility and bioavailability, affecting its overall efficacy.
Comparaison Avec Des Composés Similaires
1-[(4-Methoxycarbonylphenyl)methyl]indole-2-carboxylic acid can be compared to other similar compounds, such as:
Indole-2-carboxylic acid: Lacks the methoxycarbonyl group, resulting in different chemical properties and biological activities.
4-Methoxycarbonylphenylboronic acid: Contains a boronic acid group instead of the indole ring, leading to distinct reactivity and applications.
Methyl 4-boronobenzoate: Similar methoxycarbonyl group but lacks the indole structure, affecting its biological activity.
Propriétés
Formule moléculaire |
C18H15NO4 |
|---|---|
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
1-[(4-methoxycarbonylphenyl)methyl]indole-2-carboxylic acid |
InChI |
InChI=1S/C18H15NO4/c1-23-18(22)13-8-6-12(7-9-13)11-19-15-5-3-2-4-14(15)10-16(19)17(20)21/h2-10H,11H2,1H3,(H,20,21) |
Clé InChI |
GRMYYYWWAUIXTR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



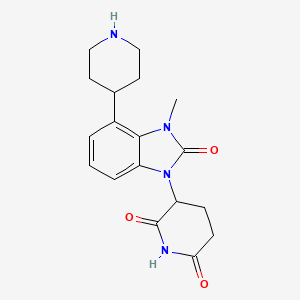
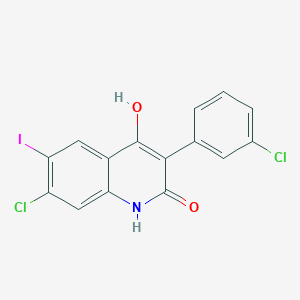
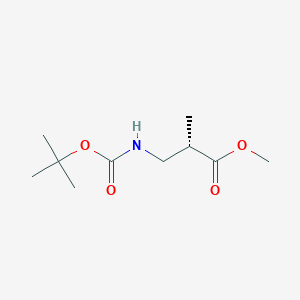
![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-2,5-dihydro-1,3-thiazole](/img/structure/B15360221.png)
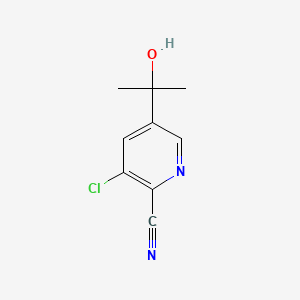
![2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one](/img/structure/B15360234.png)
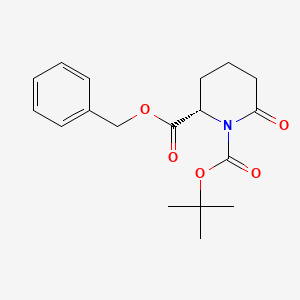

![ethyl 5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B15360252.png)
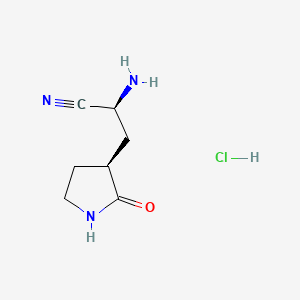
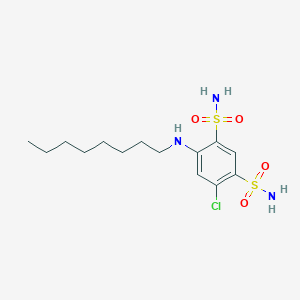
![6-chloro-N-isopropyl-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B15360264.png)
